Cyanocyanamide;cyclohexanamine
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Overview
Description
Cyanocyanamide;cyclohexanamine is a compound that combines the properties of cyanamide and cyclohexanamine. Cyanamide is known for its unique nitrogen-carbon-nitrogen connectivity, which gives it a dual nature of nucleophilic amino nitrogen and electrophilic nitrile unit . Cyclohexanamine, on the other hand, is an aliphatic amine with a fishy odor, commonly used as an intermediate in organic synthesis .
Synthetic Routes and Reaction Conditions:
Cyanamide: Cyanamide can be synthesized through the reaction of calcium cyanamide with water, producing calcium hydroxide and cyanamide.
Cyclohexanamine: Cyclohexanamine is typically produced by the hydrogenation of aniline using cobalt or nickel-based catalysts.
Industrial Production Methods:
Cyclohexanamine: The industrial production of cyclohexanamine primarily involves the catalytic hydrogenation of aniline.
Types of Reactions:
Oxidation: Cyanamide can undergo oxidation to form dicyandiamide and melamine.
Reduction: Cyclohexanamine can be reduced to cyclohexane.
Substitution: Cyanamide can participate in substitution reactions to form various derivatives, such as N-substituted cyanamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium) is commonly used for reduction reactions.
Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Dicyandiamide, melamine.
Reduction: Cyclohexane.
Substitution: N-substituted cyanamides.
Scientific Research Applications
Cyanocyanamide;cyclohexanamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of cyanocyanamide;cyclohexanamine involves its dual nature of nucleophilic amino nitrogen and electrophilic nitrile unit. This allows it to participate in a variety of chemical reactions, including nucleophilic addition and electrophilic substitution . The molecular targets and pathways involved include interactions with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Dicyandiamide: Similar to cyanamide, used in the production of melamine and as a fertilizer.
Aniline: Similar to cyclohexanamine, used as a precursor in the production of dyes and pharmaceuticals.
Uniqueness: Cyanocyanamide;cyclohexanamine is unique due to its combination of properties from both cyanamide and cyclohexanamine, allowing it to participate in a wider range of chemical reactions and applications compared to its individual components .
Properties
CAS No. |
142415-06-3 |
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Molecular Formula |
C8H14N4 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
cyanocyanamide;cyclohexanamine |
InChI |
InChI=1S/C6H13N.C2HN3/c7-6-4-2-1-3-5-6;3-1-5-2-4/h6H,1-5,7H2;5H |
InChI Key |
SLAFWYFFJUFEIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C(#N)NC#N |
Origin of Product |
United States |
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